molecular formula C28H27Cl2N2O3S3+ B14634600 (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid CAS No. 54350-28-6

(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid

Cat. No.: B14634600
CAS No.: 54350-28-6
M. Wt: 606.6 g/mol
InChI Key: ZEXVRZLZAIQKRI-UHFFFAOYSA-N
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Description

(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes benzothiazole rings and sulfonic acid groups, making it a subject of interest for researchers in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid typically involves multi-step organic reactions. The process begins with the preparation of the benzothiazole rings, followed by chlorination and subsequent coupling reactions to form the final compound. Common reagents used in these reactions include chlorinating agents, organic solvents, and catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to maintain the stability of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or thiols.

    Substitution: Halogen substitution reactions can occur, where the chlorine atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, the compound may be studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry

In industry, the compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream effects. The pathways involved could include signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole
  • 4-methylbenzenesulfonic acid

Uniqueness

The uniqueness of (2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid lies in its dual benzothiazole rings and sulfonic acid groups. This structure provides distinct chemical and biological properties, setting it apart from other similar compounds.

Properties

CAS No.

54350-28-6

Molecular Formula

C28H27Cl2N2O3S3+

Molecular Weight

606.6 g/mol

IUPAC Name

(2Z)-5-chloro-2-[(E)-3-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)prop-2-enylidene]-3-ethyl-1,3-benzothiazole;4-methylbenzenesulfonic acid

InChI

InChI=1S/C21H19Cl2N2S2.C7H8O3S/c1-3-24-16-12-14(22)8-10-18(16)26-20(24)6-5-7-21-25(4-2)17-13-15(23)9-11-19(17)27-21;1-6-2-4-7(5-3-6)11(8,9)10/h5-13H,3-4H2,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;

InChI Key

ZEXVRZLZAIQKRI-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=C(C=CC(=C2)Cl)S/C1=C\C=C\C3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.CC1=CC=C(C=C1)S(=O)(=O)O

Canonical SMILES

CCN1C2=C(C=CC(=C2)Cl)SC1=CC=CC3=[N+](C4=C(S3)C=CC(=C4)Cl)CC.CC1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

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